tert-Butyl 4-carbamoylcyclohexanecarboxylate
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Overview
Description
tert-Butyl 4-carbamoylcyclohexanecarboxylate: is an organic compound that belongs to the class of carbamates It is characterized by a tert-butyl group attached to a cyclohexane ring, which is further substituted with a carbamoyl group and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-carbamoylcyclohexanecarboxylate typically involves the reaction of 4-carbamoylcyclohexanecarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under anhydrous conditions and at room temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-carbamoylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: tert-Butyl 4-carbamoylcyclohexanecarboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also serve as a model compound for investigating the interactions between carbamates and biological macromolecules .
Medicine: It can be used in the design and synthesis of new pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound can be employed in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 4-carbamoylcyclohexanecarboxylate involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
tert-Butyl 4-aminocyclohexylcarbamate: Similar structure but with an amino group instead of a carbamoyl group.
tert-Butyl 4-ethynylphenylcarbamate: Contains an ethynyl group attached to a phenyl ring.
tert-Butyl 4-phenylcyclohexylcarbamate: Features a phenyl group attached to the cyclohexane ring.
Uniqueness: tert-Butyl 4-carbamoylcyclohexanecarboxylate is unique due to the presence of both a carbamoyl group and a carboxylate group on the cyclohexane ring.
Properties
Molecular Formula |
C12H21NO3 |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 4-carbamoylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h8-9H,4-7H2,1-3H3,(H2,13,14) |
InChI Key |
LGKQAFARLJBACD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CC1)C(=O)N |
Origin of Product |
United States |
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